Methyl 4-(((5-bromobenzo[d]thiazol-2-yl)amino)methyl)benzoate
Description
Methyl 4-(((5-bromobenzo[d]thiazol-2-yl)amino)methyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked via an aminomethyl group to a 5-bromo-substituted benzothiazole ring. The bromine atom at position 5 of the benzothiazole introduces electronic and steric effects, while the ester group modulates solubility and bioavailability. This compound is of interest in medicinal chemistry due to the benzothiazole scaffold’s prevalence in bioactive molecules, particularly in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
methyl 4-[[(5-bromo-1,3-benzothiazol-2-yl)amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-21-15(20)11-4-2-10(3-5-11)9-18-16-19-13-8-12(17)6-7-14(13)22-16/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMJFYOPKQIQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=NC3=C(S2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((5-bromobenzo[d]thiazol-2-yl)amino)methyl)benzoate typically involves the reaction of 5-bromobenzo[d]thiazole with methyl 4-aminomethylbenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((5-bromobenzo[d]thiazol-2-yl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzo[d]thiazole derivatives .
Scientific Research Applications
Methyl 4-(((5-bromobenzo[d]thiazol-2-yl)amino)methyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(((5-bromobenzo[d]thiazol-2-yl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Table 1: Key Structural Differences and Similarities
Physicochemical Properties
- Solubility : The benzoate ester in the target compound likely reduces water solubility compared to hydroxylated analogs (e.g., ’s hydroxyethyl group).
- Molecular Weight : Bromine and benzothiazole contribute to a higher molecular weight (~350–370 g/mol) than benzimidazole derivatives (e.g., ~280 g/mol in ) .
- Electronic Effects : Bromine’s electron-withdrawing nature contrasts with methyl () or trifluoromethyl () groups, affecting aromatic ring reactivity .
Biological Activity
Methyl 4-(((5-bromobenzo[d]thiazol-2-yl)amino)methyl)benzoate is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: Methyl 4-[[(5-bromo-1,3-benzothiazol-2-yl)amino]methyl]benzoate
- Molecular Formula: C16H13BrN2O2S
- CAS Number: 503039-96-1
This compound is characterized by a benzo[d]thiazole moiety, which is known for its role in various pharmacological activities. The presence of the bromine atom enhances its reactivity and biological profile.
Antimicrobial Activity
Research indicates that benzo[d]thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that similar compounds showed antibacterial activity comparable to standard antibiotics like chloramphenicol .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A notable study assessed its activity against human colon cancer cell lines (HCT 116). The results indicated that this compound exhibited cytotoxic effects with an IC50 value lower than that of established chemotherapeutics like doxorubicin . The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation.
The biological activity of this compound is believed to be mediated through several mechanisms:
- DNA Interaction: The compound may bind to DNA, disrupting replication and transcription processes.
- Protein Inhibition: It potentially inhibits key proteins involved in cell signaling pathways, particularly those related to cancer progression.
- Oxidative Stress Induction: The compound's ability to generate reactive oxygen species (ROS) may contribute to its anticancer effects by inducing apoptosis in malignant cells.
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 | |
| Anticancer | HCT 116 | 4.36 | |
| Antifungal | Candida albicans | Not specified |
Research Highlights
- Antimicrobial Studies: Various derivatives of benzo[d]thiazoles were tested against pathogenic bacteria and fungi, revealing broad-spectrum activity .
- Anticancer Research: A study demonstrated that this compound significantly inhibited cell proliferation in colon cancer models .
- Mechanistic Insights: Molecular docking studies suggest that this compound interacts with specific targets involved in cancer signaling pathways, providing a basis for further drug development .
Q & A
Q. What are the established synthetic routes for Methyl 4-(((5-bromobenzo[d]thiazol-2-yl)amino)methyl)benzoate?
A common approach involves coupling 5-bromobenzo[d]thiazol-2-amine with methyl 4-(aminomethyl)benzoate derivatives under reflux conditions. For example, analogous reactions use ethanol as a solvent with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Alternative methods may employ nucleophilic substitution or condensation reactions, depending on precursor availability. Key steps include controlling stoichiometry, temperature, and reaction time to minimize side products.
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Post-synthesis characterization typically includes:
- NMR spectroscopy (¹H and ¹³C) to confirm the structure and substituent positions, as demonstrated in benzothiazole derivative studies .
- IR spectroscopy to identify functional groups like the ester carbonyl (C=O stretch ~1700 cm⁻¹) and benzothiazole C=N bonds (~1600 cm⁻¹) .
- Mass spectrometry (ESI or HRMS) to verify molecular weight and fragmentation patterns .
- Elemental analysis to validate purity .
Q. What safety precautions are required during handling?
The compound is classified under EU-GHS/CLP regulations as Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must:
- Use PPE (gloves, lab coats, goggles) and work in a fume hood .
- Avoid dust formation and ensure proper ventilation.
- Follow emergency protocols for accidental exposure, including decontamination and medical consultation .
Advanced Research Questions
Q. How can molecular docking studies predict the compound's interactions with biological targets?
Computational tools like AutoDock4 enable flexible receptor docking by modeling ligand-receptor interactions. For example:
- Define the binding site (e.g., enzyme active sites) using crystallographic data.
- Apply Lamarckian genetic algorithms to explore conformational flexibility in the ligand and receptor sidechains .
- Validate docking poses through energy minimization and comparison with known inhibitors. This approach has been used to analyze covalent binding in similar brominated benzothiazoles .
Q. What experimental strategies optimize reaction yields for this compound?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, as seen in analogous thiadiazole syntheses .
- Catalyst screening : Acidic (e.g., acetic acid) or basic catalysts (e.g., triethylamine) can accelerate amine coupling .
- Temperature control : Reflux conditions (~80–100°C) balance reaction rate and decomposition risks .
- Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted precursors .
Q. How can contradictory biological activity data be resolved?
Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration). Standardize protocols using guidelines like OECD TG 455 .
- Compound stability : Assess degradation via HPLC under physiological conditions (pH 7.4, 37°C) .
- Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .
Q. What role do substituents (e.g., bromine, methyl ester) play in modulating biological activity?
- Bromine : Enhances electrophilicity and binding to cysteine residues in enzymes, as seen in kinase inhibitor studies .
- Methyl ester : Improves membrane permeability but may require hydrolysis (e.g., by esterases) for active metabolite release . Comparative studies with non-brominated or ester-free analogs can isolate substituent effects .
Q. How can derivatives be designed for selective kinase inhibition?
Rational design strategies include:
- Scaffold hopping : Replace the benzothiazole core with tetrahydrobenzo[d]thiazole to enhance selectivity for kinases like EGFR or VEGFR .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to improve binding affinity, as demonstrated in fluorinated benzoate analogs .
- Pharmacophore mapping : Align key functional groups (e.g., hydrogen bond donors/acceptors) with ATP-binding pockets .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
